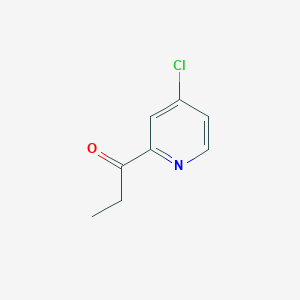
Clorhidrato de N-(2-Hidroxietil)-N-metil-2-pirrolidinocarboxamida
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the biogenic acid can be reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts . Another approach effectively utilizes the acid functionality presents the conversion into pyrrolidones by reaction with amines .
Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, Dodecanamide, N-(2-hydroxyethyl)- has a molecular formula of C14H29NO2 and a molecular weight of 243.3856 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the degradation of amines is a significant issue allied to amine-based carbon dioxide (CO2) absorption in post-combustion CO2 capture . Another example is the conversion of biogenic acids into pyrrolidones by reaction with amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, N-(2-Hydroxyethyl)piperazine (HEPZ) has a high boiling point of 246°C, a melting point of -38.5°C, and better water solubility and thermal stability than PZ .
Aplicaciones Científicas De Investigación
Captura y Almacenamiento de Carbono (CCS)
Clorhidrato de N-(2-Hidroxietil)-N-metil-2-pirrolidinocarboxamida: es un derivado de la piperazina y ha demostrado potencial en el campo de la CCS. Se utiliza en técnicas de lavado con aminas para capturar CO2 debido a su buena solubilidad mutua en soluciones acuosas, bajo punto de fusión y alto punto de ebullición . Este compuesto puede reemplazar los activadores tradicionales en sistemas de aminas mixtas, mejorando la eficiencia de la captura de CO2 de los gases de combustión en las plantas de energía.
Cromatografía de Intercambio Iónico
Este compuesto también es aplicable en la cromatografía de intercambio iónico, una técnica utilizada para la separación y determinación de compuestos iónicos. Es particularmente útil en la separación de péptidos, proteínas, ácidos nucleicos y biopolímeros relacionados que son moléculas cargadas de diferentes tamaños y naturalezas moleculares .
Síntesis Farmacéutica
Como intermedio en la síntesis química orgánica, This compound se utiliza en la industria farmacéutica para la síntesis de varios fármacos. Sus propiedades lo hacen adecuado para crear moléculas complejas que requieren características estructurales específicas .
Mecanismo De Acción
Target of Action
The primary target of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is the P2X7 receptor . The P2X7 receptor is a subtype of the P2X receptor family, which plays a crucial role in various physiological and pathological processes, including inflammation and pain sensation .
Mode of Action
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride interacts with its target, the P2X7 receptor, by antagonizing its function This means that the compound binds to the receptor and inhibits its normal activity
Biochemical Pathways
Given its target, it is likely to influence pathways related to inflammation and pain sensation, as these are known to involve the p2x7 receptor .
Pharmacokinetics
It is known that the compound readily passes the blood-brain barrier , suggesting good bioavailability in the central nervous system
Result of Action
Given its antagonistic action on the P2X7 receptor, it is likely to modulate processes related to inflammation and pain sensation
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can range from enzyme inhibition to activation, depending on the specific biochemical context .
Cellular Effects
The effects of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it has been found to impact metabolic pathways, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable for a certain period, it eventually degrades, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or metabolic disruption. Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells, affecting their growth and function. Detailed studies on its metabolic interactions are essential for understanding its broader biochemical impact .
Transport and Distribution
The transport and distribution of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its activity and function, highlighting the importance of studying its subcellular distribution for potential therapeutic applications .
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(5-6-11)8(12)7-3-2-4-9-7;/h7,9,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLNQRGQKSOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



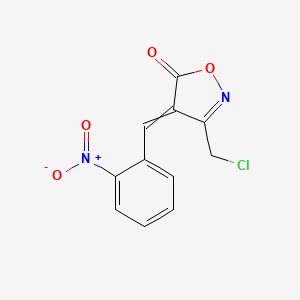
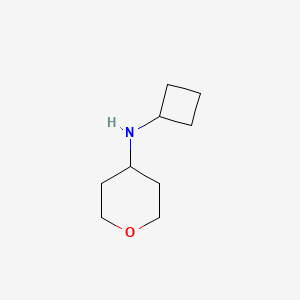

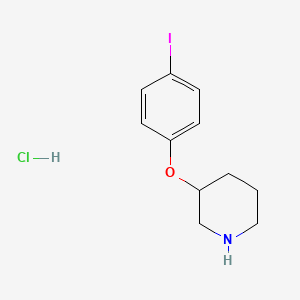
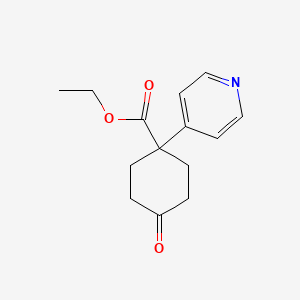
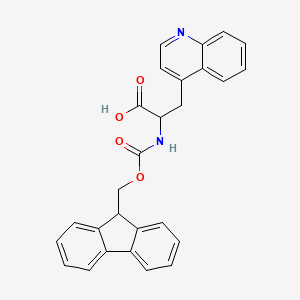

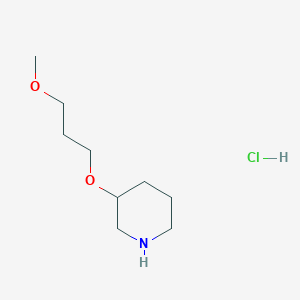

![5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452369.png)
![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)
